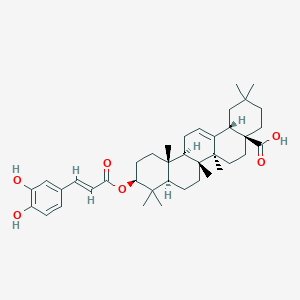

3-O-Caffeoyloleanolic acid

Overview

Description

3-O-Caffeoyloleanolic acid (3-O-Caf) is a hydroxycinnamic acid that belongs to the family of polyphenols. It is the most abundant hydroxycinnamic acid found in the plant kingdom, and it is found in a variety of plant species, including coffee, tea, and various fruits. 3-O-Caf is known for its anti-inflammatory, antioxidant, and antifungal properties, making it a valuable natural product for both medicinal and industrial use.

Scientific Research Applications

Anti-inflammatory and Antioxidative Effects

- 3-O-Caffeoyloleanolic Acid in Lung Injury : Huang et al. (2021) reported that 3-O-trans-caffeoyloleanolic acid (COA) demonstrates significant anti-inflammatory effects. In a study focusing on acute lung injury (ALI), COA was found to improve lung injury, reduce inflammation and oxidative stress, and modulate several molecular pathways, indicating its potential therapeutic application in lung injury and related inflammatory diseases (Huang et al., 2021).

Effects on Arthritis

- 3-O-Caffeoylquinic Acid in Arthritis Treatment : Ning et al. (2022) studied the effect of 3-O-caffeoylquinic acid from Periploca forrestii extract on collagen-induced arthritis in rats. The compound showed therapeutic benefits, ameliorating arthritis symptoms and influencing cytokine levels, suggesting its utility in managing arthritis (Ning et al., 2022).

Antioxidative Activities

- Caffeoyl Triterpenes in Pear Fruit Peels : Cho et al. (2013) isolated caffeoyl triterpenes, including 3-O-trans-caffeoyloleanolic acid, from pear fruit peels. These compounds exhibited potent antioxidative activities, suggesting their potential application as natural antioxidants in various industries (Cho et al., 2013).

Therapeutic Properties

- Potential in Cancer Prevention : A study by Kang et al. (2008) on caffeic acid revealed that it possesses anticarcinogenic effects by inhibiting certain kinase activities and suppressing cancer-related gene expression. This indicates the potential of caffeic acid and its derivatives, like this compound, in cancer prevention and treatment (Kang et al., 2008).

Microbial Biosynthesis

- Engineering Bacterial Production of Caffeic Acid : Wang et al. (2017) discussed the engineering of a bacterial platform for the biosynthesis of caffeic acid derived phenethyl esters and amides, highlighting the potential of microbial production methods for compounds like this compound (Wang et al., 2017).

Mechanism of Action

Target of Action

3-O-Caffeoyloleanolic acid is a triterpene . It primarily targets tumor cells and exhibits cytotoxicity against them . The compound’s primary role is to inhibit the proliferation of tumor cells .

Mode of Action

It is known that it interacts with tumor cells and inhibits their proliferation . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is approximately 1.7μg/mL .

Biochemical Pathways

It is known that the compound has a role in the pi3k/akt pathway, which is involved in cell survival and growth . By affecting this pathway, this compound can exert anti-inflammatory and antioxidative stress effects .

Pharmacokinetics

The compound is isolated from the stem bark of robinia pseudoacacia, a deciduous tree native to north america . The bioavailability of the compound would depend on various factors, including its formulation, route of administration, and individual patient characteristics.

Result of Action

The primary result of the action of this compound is the inhibition of tumor cell proliferation . It exhibits in vitro cytotoxicity against the A549 cell line with the CC50 values of less than 20 ug/mL .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plant from which the compound is derived, Robinia pseudoacacia, is native to North America but withstands well the climatic conditions of Northern and Southern Europe . This suggests that the compound’s action could potentially be influenced by the geographical and climatic conditions of the plant’s growth environment.

Safety and Hazards

Future Directions

The protective effects of 3-O-caffeoyloleanolic acid on acute lung injury have been confirmed . The anti-inflammation and antioxidant effects of COA are mediated through its effects on PI3K/AKT and potentially TLR4 . This suggests that this compound could be a potential drug for the treatment of acute lung injury in the future .

Biochemical Analysis

Cellular Effects

3-O-Caffeoyloleanolic acid has been found to inhibit tumor cell proliferation This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)25(26(39)23-34)10-12-30-36(5)16-15-31(35(3,4)29(36)14-17-38(30,37)7)45-32(42)13-9-24-8-11-27(40)28(41)22-24/h8-11,13,22,26,29-31,40-41H,12,14-21,23H2,1-7H3,(H,43,44)/b13-9+/t26-,29-,30+,31-,36-,37+,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEUMHQEAMVIBI-SBXAJAQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

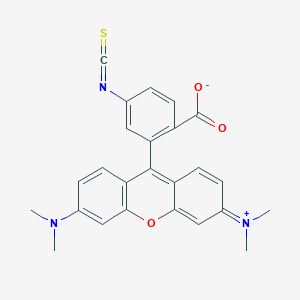

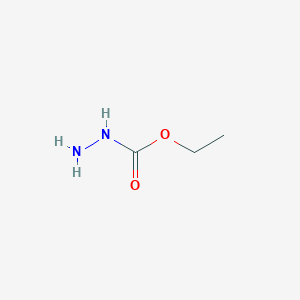

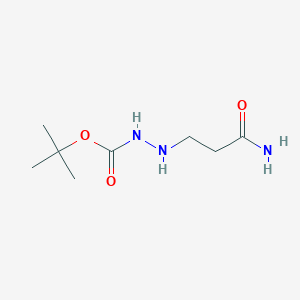

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

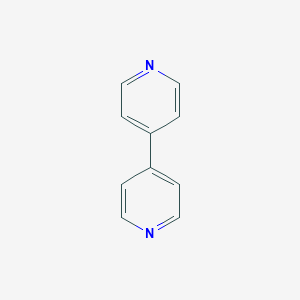

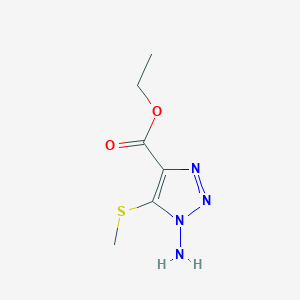

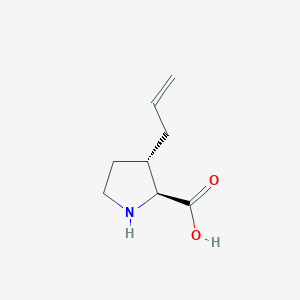

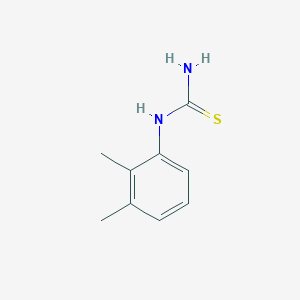

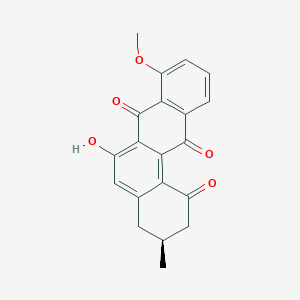

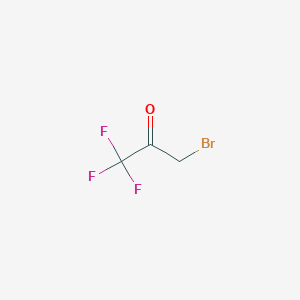

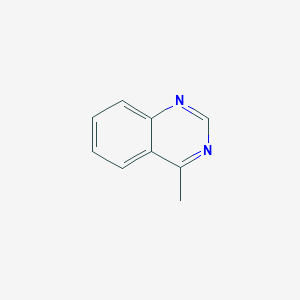

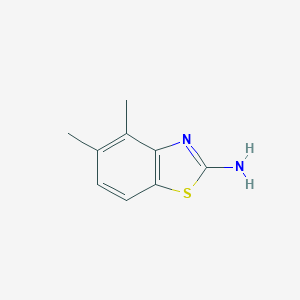

Feasible Synthetic Routes

Q & A

Q1: What are the sources of 3-O-caffeoyloleanolic acid?

A1: this compound has been isolated from the stem bark of Robinia pseudoacacia [], a deciduous tree native to North America. It has also been identified in the rhizome and radix of Millettia speciosa [], a plant used in traditional medicine and as a food ingredient.

Q2: What are the potential applications of this compound?

A2: While research is still ongoing, this compound has shown potential in the following areas:

- Antioxidant activity: Extracts from Millettia speciosa containing this compound demonstrated antioxidant properties in DPPH and ABTS radical scavenging assays [].

- Cytotoxicity: This compound, along with other triterpenes, exhibited cytotoxic activity against several human tumor cell lines in vitro []. This suggests potential anticancer properties that warrant further investigation.

Q3: How is this compound identified and characterized?

A3: Scientists utilize advanced techniques to isolate and characterize this compound:

- Chromatographic methods: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is used for separation and identification [, ].

- Spectroscopic methods: Structural characterization is achieved through techniques like 1H NMR, 13C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution electrospray ionization mass spectrometry (HRESIMS) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)

![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)